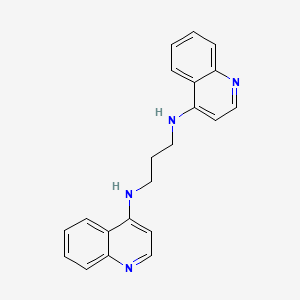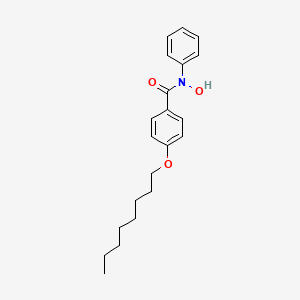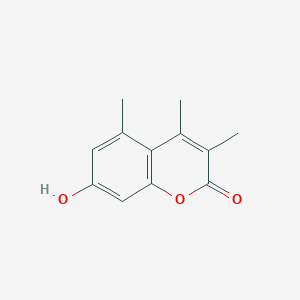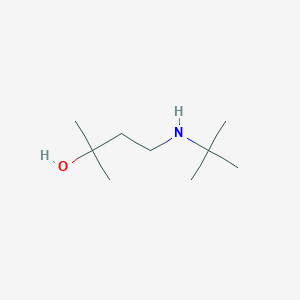
4-(tert-Butylamino)-2-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butylamino)-2-methylbutan-2-ol is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a tert-butylamino group and a hydroxyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylamino)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 2-methyl-2-butanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butylamino)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Wissenschaftliche Forschungsanwendungen
4-(tert-Butylamino)-2-methylbutan-2-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of various industrial products, including polymers and specialty chemicals
Wirkmechanismus
The mechanism of action of 4-(tert-Butylamino)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on beta-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent production of cyclic AMP. This signaling pathway can result in various physiological effects, including bronchodilation and increased heart rate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(tert-Butylamino)-2-methylbutan-2-ol include:
Salbutamol: A bronchodilator used in the treatment of asthma.
Terbutaline: Another bronchodilator with similar pharmacological properties.
Adrenaline: A naturally occurring hormone with a similar structure and function .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its tert-butylamino group and hydroxyl group contribute to its stability and effectiveness in various applications, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
111525-39-4 |
|---|---|
Molekularformel |
C9H21NO |
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
4-(tert-butylamino)-2-methylbutan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-8(2,3)10-7-6-9(4,5)11/h10-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
ZBDUQIYDQMUIBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


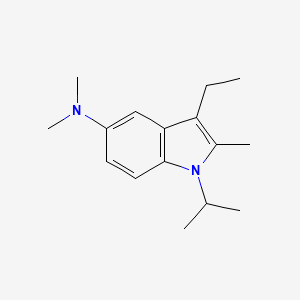
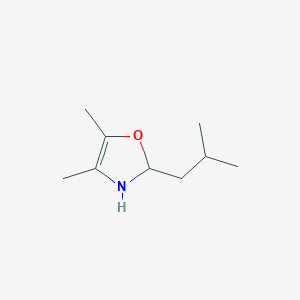
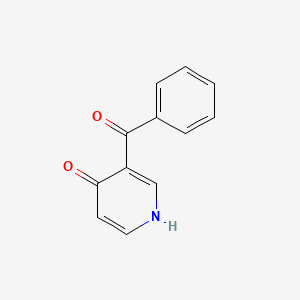
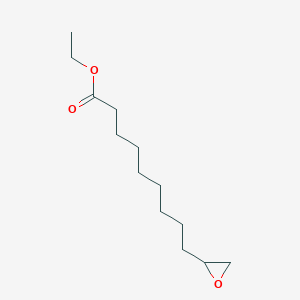
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)
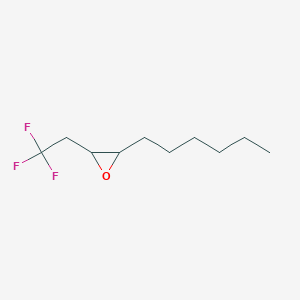
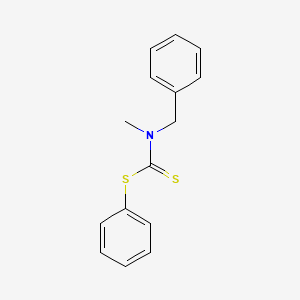
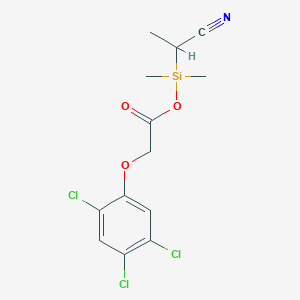
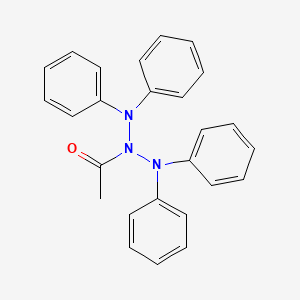
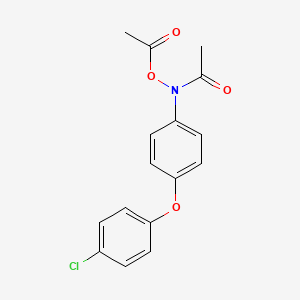
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
